![molecular formula C20H18N2O2S2 B3311902 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide CAS No. 946277-57-2](/img/structure/B3311902.png)
2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide
Overview
Description
2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide, also known as OTAVA-BB 1204615, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide 1204615 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells, bacteria, fungi, and viruses.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide 1204615 can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce viral replication. It has also been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide 1204615 is its broad-spectrum activity against various types of cancer cells, bacteria, fungi, and viruses. It is also relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, its potential toxicity and limited solubility in aqueous solutions may pose some challenges in its use.
Future Directions
There are several future directions for the research and development of 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide 1204615. One potential area of focus is the optimization of its chemical structure to improve its potency and selectivity against specific targets. Another area of interest is the investigation of its potential applications in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide is a promising compound with potential applications in various fields of scientific research. Its broad-spectrum activity, anti-inflammatory and antioxidant properties, and potential for combination therapy make it an exciting area of research for the development of new drugs and therapies.
Scientific Research Applications
2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide 1204615 has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor, antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
N-(2-methylphenyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S2/c1-14-7-5-6-10-17(14)22-19(24)11-16-12-25-20(21-16)26-13-18(23)15-8-3-2-4-9-15/h2-10,12H,11,13H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXSANRDJDFUOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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